molecular formula C11H8N4OS2 B2391622 N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1238868-77-3

N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2391622
CAS No.: 1238868-77-3
M. Wt: 276.33
InChI Key: NBPXQFBVCLEVLF-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a unique combination of thiazole, thiophene, and pyrazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid
  • N-THIAZOL-2-YL-4-(3-(3-THIOPHEN-2-YL-ACRYLOYL)-THIOUREIDO)-BENZENESULFONAMIDE

Uniqueness

N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of thiazole, thiophene, and pyrazole rings, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals with specific desired properties.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS2/c16-10(13-11-12-3-5-18-11)8-6-7(14-15-8)9-2-1-4-17-9/h1-6H,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPXQFBVCLEVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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